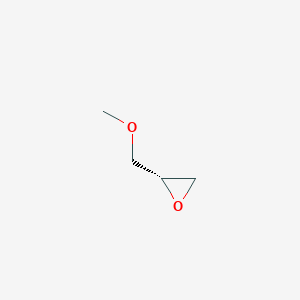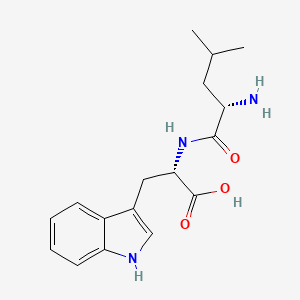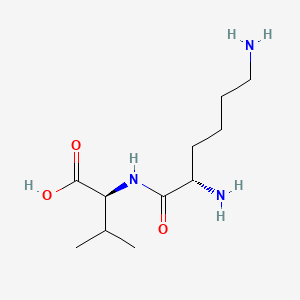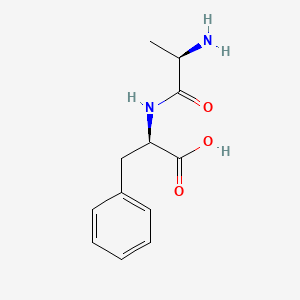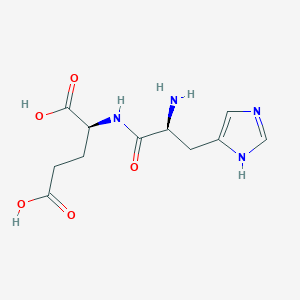
His-Glu
Übersicht
Beschreibung
His-Glu is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a peptide composed of histidine and glutamic acid residues and is commonly used as a tag in protein purification and detection.
Wissenschaftliche Forschungsanwendungen
1. Catalytic Activity in Enzymes
His-Glu amino acid combinations have been studied extensively for their roles in the catalytic activity of various enzymes. For instance, in the study of horseradish peroxidase, it was found that replacing the distal histidine (His) with glutamic acid (Glu) can significantly impact the enzyme's activity. The mutant enzyme with Glu instead of His showed different rates of reaction and oxidation activities, suggesting the potential of Glu as an acid-base catalyst in peroxidase reactions (Tanaka, Ishimori, & Morishima, 1996). Similar studies have been conducted on other enzymes like Bacillus licheniformis α-amylase, where His was replaced with Glu to observe changes in the enzyme's transglycosylation activity (Tran et al., 2014).
2. Structural Role in Proteins
This compound combinations are also significant in maintaining the structural integrity of proteins. For example, in Escherichia coli, the lac permease containing a single histidine residue was studied to understand the role of neighboring residues, including Glu, in lactose/H+ symport (Püttner & Kaback, 1988). Another study focused on the role of His and Glu in human lysozyme's structure and function, providing insights into the significance of these amino acids in enzyme activity and protein stability (Harata, Muraki, & Jigami, 1993).
3. Role in Metabolic Pathways
This compound sequences are involved in various metabolic pathways. The imidazole glycerol phosphate synthase complex, for example, relies on the interaction between His and Glu for its function in the histidine biosynthetic pathway. The complex's allosteric activation and the interactions between its subunits underscore the critical role of these amino acids in metabolic regulation (Wurm et al., 2021).
4. Enzymatic Mechanisms
Studies on enzymes like Bordetella pertussis adenylate cyclase have highlighted the essential role of this compound in the enzymatic mechanism, acting as a general acid/base catalyst. Mutations in His63 to various residues like Arg, Glu, Gln, or Val have shown altered catalytic efficiencies, indicating the importance of this compound in the reaction mechanism (Munier et al., 1992)
Wirkmechanismus
Target of Action
His-Glu, also known as H-His-Glu-OH, is a dipeptide composed of the amino acids histidine and glutamate. It is involved in several biochemical processes and interacts with various targets within the cell. One of its primary targets is the protease enzyme family . In particular, it binds to the single metal ion (usually zinc) by two histidines in a this compound-Xaa-Xaa-Glu motif, where Xaa is any amino acid . This interaction plays a crucial role in the functioning of these enzymes.
Mode of Action
The interaction of this compound with its targets involves the formation of a catalytic triad, a common motif for generating a nucleophilic residue for covalent catalysis . The residues form a charge-relay network to polarize and activate the nucleophile, which attacks the substrate, forming a covalent intermediate which is then hydrolyzed to release the product and regenerate free enzyme .
Biochemical Pathways
This compound is involved in several biochemical pathways. One of the key pathways is the proteolytic pathway, where it plays a role in the final stages of post-translational processing for many proteins . Another important pathway is the gluconeogenesis pathway, where it has been found to play a role in the production of glucose-6-phosphate .
Pharmacokinetics
Excretion would likely occur via the kidneys .
Result of Action
The action of this compound results in various molecular and cellular effects. By facilitating the function of protease enzymes, it aids in the breakdown of proteins into their constituent amino acids . In the gluconeogenesis pathway, it contributes to the production of glucose, an essential energy source for cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, abiotic stresses such as salinity, drought, and temperature can lead to an increase in the levels of certain compounds like methylglyoxal, which this compound helps to detoxify . Additionally, the pH of the environment can affect the binding of this compound to its targets, influencing its efficacy .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
His-Glu interacts with a variety of enzymes, proteins, and other biomolecules. For instance, γ-glutamyl cysteine ligases (Gcls) are known to interact with this compound . These enzymes catalyze the first step of glutathione synthesis in prokaryotes and many eukaryotes . The nature of these interactions involves the conversion of amino acids into corresponding γ-glutamyl dipeptides .
Cellular Effects
This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, γ-glutamyl peptides, including this compound, are known to interact with vertebrate calcium-sensing proteins, modulating signaling cascades related to taste perception and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to Gcls, influencing the synthesis of glutathione .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as Gcls and can influence metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c12-7(3-6-4-13-5-14-6)10(18)15-8(11(19)20)1-2-9(16)17/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,18)(H,16,17)(H,19,20)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOLZZKNEBBHTH-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426673 | |
| Record name | CHEBI:73928 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histidylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
53634-28-9 | |
| Record name | CHEBI:73928 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Histidylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the His-Glu motif in enzymatic catalysis?
A1: The this compound motif is often found within the active sites of enzymes, playing a crucial role in catalysis. For example, in aspartyl dipeptidase, a serine protease, the active site features a Ser-His-Glu catalytic triad. This is the first documented instance of a serine protease utilizing glutamate within its catalytic triad. []
Q2: How does the this compound motif contribute to the function of Pseudomonas aeruginosa LD-Carboxypeptidase?
A2: Pseudomonas aeruginosa LD-Carboxypeptidase relies on a Ser-His-Glu catalytic triad for its activity. The enzyme, essential for bacterial peptidoglycan recycling, cleaves amide bonds between L- and D-amino acids. []
Q3: What unique characteristic does the this compound motif confer upon Csd4 in Helicobacter pylori?
A3: In the bacterium Helicobacter pylori, the carboxypeptidase Csd4 utilizes a this compound-Gln configuration to coordinate a catalytic zinc ion. This unique arrangement is essential for Csd4's activity in cleaving tripeptide peptidoglycan substrates, influencing the bacterium's helical shape. []
Q4: Can the this compound motif be manipulated to alter enzyme activity?
A4: Yes, manipulating the this compound motif can impact enzyme activity. In Bacillus cereus, the arylamine N-acetyltransferase (NAT) enzyme, (BACCR)NAT3, possesses an unusual Cys-His-Glu catalytic triad. Research has shown that substituting the glutamate with aspartate does not significantly alter the enzyme's structure or function, challenging the previous belief that the Cys-His-Asp triad was essential for NAT activity. []
Q5: Is the this compound motif involved in metal ion binding in enzymes?
A5: Yes, research suggests the this compound motif plays a role in metal ion binding within certain enzymes. In ferrochelatase, an enzyme that inserts iron into protoporphyrin IX to form heme, the this compound pair is crucial for metal ion binding and catalysis. The His residue, when deprotonated, binds the incoming metal ion. []
Q6: Does the this compound motif participate in substrate recognition?
A6: Yes, the this compound motif can contribute to substrate recognition. Studies on the thioesterase (TE) involved in the biosynthesis of the anticancer compound Curacin A show that a conserved arginine residue near the Ser-His-Glu catalytic triad interacts with the substrate's β-sulfate group, highlighting the motif's role in substrate recognition. []
Q7: How does the this compound motif contribute to the function of dimethylarginine dimethylaminohydrolase (DDAH)?
A7: DDAH, an enzyme regulating nitric oxide synthases, relies on a Cys-His-Glu catalytic triad for its activity. Interestingly, the cysteine residue within this motif (Cys-249) can undergo S-nitrosylation by nitric oxide, leading to reversible inhibition of DDAH. []
Q8: What is the structure of the this compound motif?
A8: The this compound motif, as its name suggests, comprises two amino acids: Histidine (His) and Glutamic acid (Glu). These amino acids are typically located adjacent to each other in the polypeptide chain.
Q9: Are there computational studies investigating the this compound motif?
A9: Yes, computational chemistry has been employed to investigate the this compound motif. For instance, molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations have been used to study the esterase activity of an engineered coiled-coil heptamer (CC-Hept) containing the Cys-His-Glu catalytic triad. These studies provided insights into the enzyme-substrate interactions and the mechanism of esterase activity. []
Q10: Have dipeptides containing the this compound motif been explored for molecular electronics?
A10: Research has explored the potential of dipeptides incorporating the this compound motif, such as Histidine-Glutamic acid, for molecular electronics applications. Theoretical studies using the non-equilibrium Green’s function method combined with density functional theory (NEGF-DFT) have investigated their potential as molecular rectifiers. []
Q11: How do changes in the this compound motif affect peptide activity?
A11: In studies on the anticandidal activity of histatin-like peptides, it was observed that the presence of a this compound-Glu sequence contributed to the peptide's effectiveness against Candida albicans. The specific arrangement and properties of these amino acids within the peptide sequence influence its interaction with the target and, consequently, its biological activity. []
Q12: Can modifications to the this compound motif influence peptide binding affinity?
A12: Yes, modifications to the this compound motif can alter a peptide's binding affinity. Research on peptides mimicking the active site of acetylcholinesterase demonstrated that incorporating a this compound sequence within tetrapeptides enhanced their binding affinity for organophosphate and carbamate pesticides. Computational simulations confirmed the correlation between the peptide design and binding affinity. []
Q13: How does moisture absorption affect the properties of peptides containing the this compound motif?
A13: Moisture absorption can significantly impact the stability and activity of peptides containing the this compound motif. Studies on the soybean peptide Ser-His-Glu-Cys-Asn (SHECN) revealed that moisture absorption leads to changes in its microstructure, a decrease in its antioxidant activity, and potential for degradation. This highlights the importance of proper storage to prevent moisture absorption. []
Q14: What techniques are used to study peptides containing the this compound motif?
A14: Various analytical techniques are employed to study peptides containing the this compound motif. These include:
- High-performance liquid chromatography (HPLC): For purification and separation of peptides, including those containing this compound, from complex mixtures. [, ]
- Mass spectrometry: Used for determining the molecular weight and amino acid sequence of peptides, providing insights into their structure and modifications. [, , , , ]
- Nuclear magnetic resonance (NMR) spectroscopy: Offers information about the structure, dynamics, and interactions of peptides in solution, including those containing this compound. [, ]
- Circular dichroism (CD) spectroscopy: Helps determine the secondary structure of peptides and study conformational changes. []
- X-ray crystallography: Provides high-resolution three-dimensional structures of proteins, elucidating the spatial arrangement of amino acids within the this compound motif and its surroundings. [, , , , ]
Q15: Is the this compound motif found in other organisms besides bacteria?
A15: Yes, the this compound motif is found across various organisms. For example, it is present in the neurotensin-related peptide margaratensin, isolated from the skin of the Chinese frog Rana margaratae. [] It is also present in histatin proteins found in the saliva of humans and other primates. []
Q16: Does the this compound motif play a role in protein folding?
A16: While not directly involved in the primary steps of protein folding, the this compound motif can influence the conformation of proteins. Studies on the yeast protein Hsp33/YOR391Cp, a member of the ThiI/DJ-1/PfpI superfamily, revealed that it adopts an α/β-hydrolase fold and possesses the Cys-His-Glu catalytic triad. []
Q17: Can the this compound motif be used to design peptide-based drugs?
A17: The research on this compound-containing peptides, particularly those mimicking enzyme active sites, suggests potential applications in drug design. For instance, peptides with high binding affinity to specific targets like acetylcholinesterase could be explored for developing new pesticides or therapeutics. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



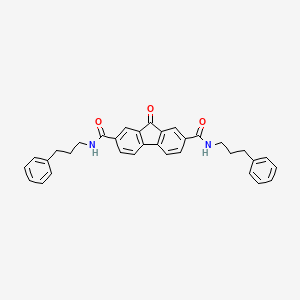
![3-[1,1'-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1336470.png)
![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)
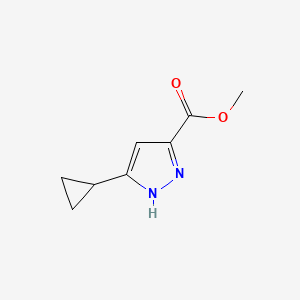
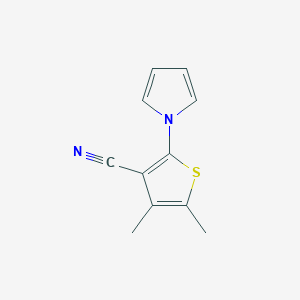
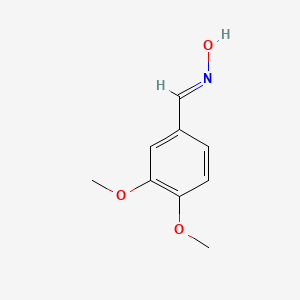


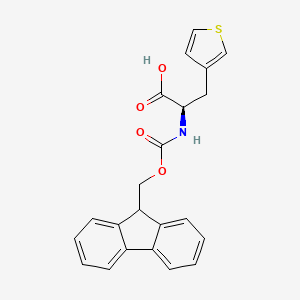
![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)
